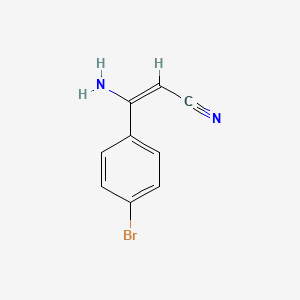

![molecular formula C21H19N3O5S B2356194 methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-90-2](/img/structure/B2356194.png)

methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a component of many natural and synthetic products, including pharmaceuticals . Tetrahydrothiophene is a sulfur-containing heterocycle that is used in various chemical reactions . Pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocycle that is often used in medicinal chemistry .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling . These methods can yield complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple heterocyclic rings. The benzofuran and tetrahydrothiophene rings would contribute to the aromaticity of the compound, while the pyrazolo[3,4-b]pyridine ring would introduce additional nitrogen atoms into the structure .Chemical Reactions Analysis

The reactivity of the compound would depend on the specific substituents present on the rings. Benzofuran derivatives are known to exhibit strong biological activities, which could influence their chemical reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Compounds bearing the benzofuran moiety, including pyrazoles and oxadiazoles, have been synthesized and investigated for their antimicrobial activities. These compounds were tested against Gram-positive and Gram-negative bacteria and fungi, showcasing the potential of benzofuran derivatives in the development of new antimicrobial agents (Siddiqui et al., 2013).

Spectral Analysis and Quantum Studies

Another study focused on the synthesis and characterization of novel compounds containing the benzofuran and pyrazolo[3,4-b]pyridine moieties. The study also explored their quantum chemical properties, including electronic absorption spectra and thermodynamic parameters, revealing insights into their reactivity and stability (Halim & Ibrahim, 2022).

Synthesis of Nucleoside Analogues

Research has also extended into the synthesis of nucleoside analogues incorporating the pyrazolo[3,4-c]pyridin-4(5H)-one framework. These compounds have been synthesized through base-catalyzed ring closure, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in nucleoside chemistry (Gupta et al., 1986).

Coordination Chemistry

Another application involves the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions. This research highlighted the potential of benzofuran derivatives in forming complex structures with metal ions, offering possibilities in materials science and catalysis (Mojumdar et al., 2009).

Molecular Docking Studies

In the realm of drug discovery, compounds with the pyridine and pyrazole moieties have been synthesized and subjected to molecular docking screenings. This approach aims to explore the binding affinities of these compounds towards specific proteins, indicating their potential as pharmaceutical agents (Flefel et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Benzofuran derivatives have attracted attention due to their strong biological activities and potential applications in pharmaceuticals . Future research could focus on exploring new synthetic methods, studying the biological activities of these compounds, and developing them into effective therapeutic drugs .

Eigenschaften

IUPAC Name |

methyl 6-(1-benzofuran-2-yl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-12-19-15(21(25)28-2)10-16(18-9-13-5-3-4-6-17(13)29-18)22-20(19)24(23-12)14-7-8-30(26,27)11-14/h3-6,9-10,14H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYARGHFRFXFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4O3)C(=O)OC)C5CCS(=O)(=O)C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

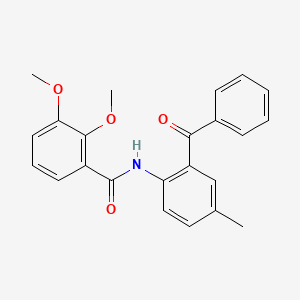

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2356111.png)

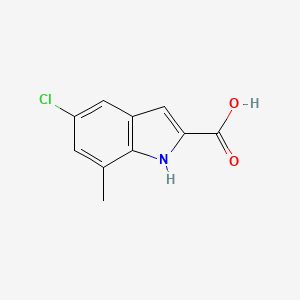

![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

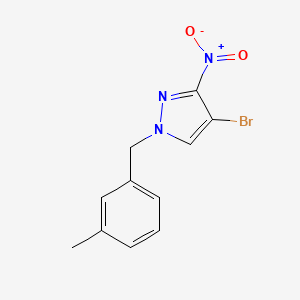

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)

![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)